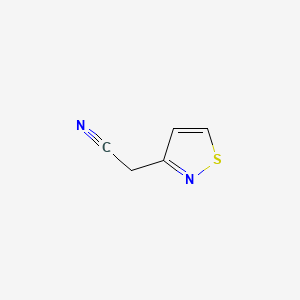

3-Isothiazoleacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

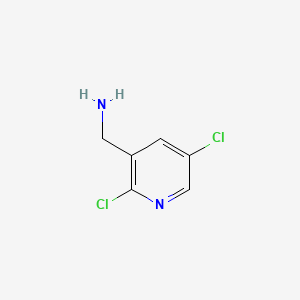

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . Isothiazones are produced by oxidation of enamine-thiones .

Synthesis Analysis

Isothiazoles are synthesized via condensation reactions, metal-catalysis, ring rearrangements, and other methods . A simple, rapid, and eco-friendly neat synthesis of isothiazoles has been developed for the first time .Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Many synthetic transformations are centered on the alteration of oxidation states .Aplicaciones Científicas De Investigación

Antiviral Activities

Isothiazole derivatives, including 3-Isothiazoleacetonitrile, have been extensively studied for their antiviral properties. Studies have shown that these compounds exhibit broad-spectrum antiviral activities against a variety of viruses, including human rhinovirus (HRV), enteroviruses, and HIV. The antiviral mechanism of these compounds often involves inhibition of viral replication or interference with virus-host cell interactions. For instance, derivatives like 3-methylthio-5-aryl-4-isothiazolecarbonitriles have shown promising results against picornaviruses and HRVs, with some compounds being specific inhibitors for certain virus serotypes (Cutrì et al., 2002), (Garozzo et al., 2000).

Antimicrobial and Antifungal Applications

Isothiazole compounds have also been explored for their antimicrobial and antifungal activities. The structural versatility of isothiazole rings allows for the synthesis of compounds with potent biological activities, including antibacterial and antifungal effects. This has implications for the development of new therapeutic agents and the study of molecular mechanisms underlying microbial infections.

Material Science and Chemistry

In material science, isothiazole derivatives have been utilized in the design and synthesis of new materials with unique properties, such as liquid crystals and near-infrared dyes. The chemical stability and structural flexibility of isothiazole compounds make them suitable for various applications, including as ligands for metal complexes and in the development of photochromic materials. These applications demonstrate the potential of isothiazole derivatives in creating innovative materials with specific functionalities (Gómez et al., 2005).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of isothiazole derivatives have been a focus of research, aiming to develop efficient and novel methods for creating these compounds. This includes the exploration of click chemistry for linking reactions and the study of reactions under different conditions to yield a variety of isothiazole-based compounds. These studies are crucial for expanding the chemical toolbox available for drug discovery and material science applications (Kolb & Sharpless, 2003).

Mecanismo De Acción

Target of Action

The primary targets of 3-Isothiazoleacetonitrile are yet to be definitively identified . Compounds containing the isothiazole nucleus have been found to exhibit a range of biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Mode of Action

The mode of action of 3-Isothiazoleacetonitrile involves its interaction with its targets, leading to changes in their function . Isothiazolinones, a class of compounds that includes isothiazoles, are known to inhibit life-sustaining enzymes, particularly those with thiols at their active sites . They form mixed disulfides upon treatment with such species, which can disrupt the normal functioning of these enzymes .

Biochemical Pathways

Isothiazoles have been described to act as inhibitors of proteases, which are involved in a variety of biological processes . Furthermore, isothiazoles have been implicated in the synthesis of indole-3-acetic acid (IAA) in microorganisms, through the indole-3-acetonitrile pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 3-Isothiazoleacetonitrile are yet to be fully characterized . These properties play a crucial role in determining the bioavailability of a compound, and hence its efficacy as a drug.

Result of Action

The molecular and cellular effects of 3-Isothiazoleacetonitrile’s action are largely dependent on its targets and mode of action. Given its potential antimicrobial and anticancer activities, it may induce cell death or inhibit cell proliferation in certain contexts .

Action Environment

The action, efficacy, and stability of 3-Isothiazoleacetonitrile can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

2-(1,2-thiazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-1-5-2-4-8-7-5/h2,4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPXWCKJHHFNNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669731 |

Source

|

| Record name | (1,2-Thiazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14217-70-0 |

Source

|

| Record name | (1,2-Thiazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-thiazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)

![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)